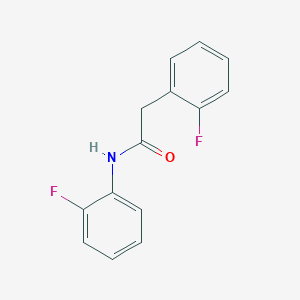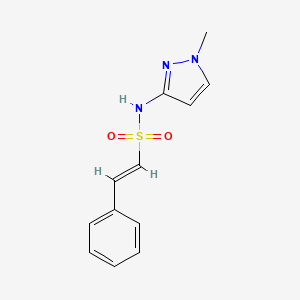
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are being developed as treatments for a range of autoimmune and inflammatory diseases.
Mécanisme D'action
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response and inflammation. Specifically, the compound targets JAK3, which is primarily expressed in immune cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide reduces the production of cytokines and other inflammatory mediators, which can lead to a reduction in inflammation and improved symptoms in patients with autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical and clinical studies. In addition to reducing inflammation, the compound has been shown to modulate immune cell function, including the proliferation and differentiation of T cells and B cells. 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide has also been shown to have an impact on bone metabolism, with some studies suggesting that it may have a beneficial effect on bone density.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide for lab experiments is its specificity for JAK3, which allows researchers to study the role of this enzyme in the immune response and inflammation. The compound is also highly potent, with a low IC50 value, which makes it suitable for use in small-scale experiments. However, one of the limitations of 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vivo experiments.
Orientations Futures
There are several potential future directions for the study of 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide and JAK inhibitors more broadly. One area of focus is the development of more selective JAK inhibitors, which could reduce the risk of off-target effects and improve the safety profile of these compounds. Another area of interest is the potential use of JAK inhibitors in combination with other drugs, such as biologics, to achieve a synergistic effect in the treatment of autoimmune and inflammatory diseases. Finally, there is ongoing research into the role of JAK inhibitors in the treatment of other conditions, such as cancer, where JAK signaling pathways are also involved.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide involves several steps, including the reaction of 5-chloro-2-furancarboxylic acid with 3-methylpyridine-2-amine to form the corresponding amide intermediate. This intermediate is then subjected to further reactions to yield the final product, 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the immune response and inflammation. By inhibiting JAK activity, 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide has the potential to reduce inflammation and improve symptoms in patients with these conditions.
Propriétés
IUPAC Name |
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-3-2-6-13-10(7)14-11(15)8-4-5-9(12)16-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYCYVXGVLVBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)


![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)






